molecular formula C22H22N4O2 B12741216 1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)- CAS No. 115398-74-8

1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)-

Cat. No.: B12741216
CAS No.: 115398-74-8
M. Wt: 374.4 g/mol
InChI Key: NWYNGWBKQXQMLV-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)- is a complex organic compound with a unique structure that combines elements of isoindole, benzimidazole, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)- typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the piperidinylmethyl group, and finally the formation of the isoindole dione structure. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)- involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine group may enhance the compound’s solubility and bioavailability, while the isoindole dione structure contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole dione structures but different substituents.

    Benzimidazole derivatives: Compounds with variations in the benzimidazole core.

    Piperidine-containing compounds: Molecules that include the piperidine ring but differ in other structural aspects.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)- is unique due to its combination of three distinct structural motifs, each contributing to its chemical and biological properties

Properties

CAS No.

115398-74-8

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-[[1-(piperidin-1-ylmethyl)benzimidazol-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C22H22N4O2/c27-21-16-8-2-3-9-17(16)22(28)25(21)14-20-23-18-10-4-5-11-19(18)26(20)15-24-12-6-1-7-13-24/h2-5,8-11H,1,6-7,12-15H2

InChI Key

NWYNGWBKQXQMLV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3N=C2CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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